molecular formula C15H12O3S B10965927 (2E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B10965927
M. Wt: 272.3 g/mol
InChI Key: PGSFPCJCBAQZAV-HWKANZROSA-N
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 5-methyl-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or alkane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols, alkanes, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one
  • (E)-3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one
  • (E)-3-(4-Hydroxyphenyl)-1-(2-thienyl)-2-propen-1-one

Uniqueness

(E)-3-(1,3-Benzodioxol-5-yl)-1-(5-methyl-2-thienyl)-2-propen-1-one is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H12O3S/c1-10-2-7-15(19-10)12(16)5-3-11-4-6-13-14(8-11)18-9-17-13/h2-8H,9H2,1H3/b5-3+

InChI Key

PGSFPCJCBAQZAV-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(S1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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